molecular formula C20H19ClN4O2S B2967832 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1189970-43-1

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride

Cat. No.: B2967832
CAS No.: 1189970-43-1
M. Wt: 414.91
InChI Key: MDODFKIAUKAHIP-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase involved in cell survival, proliferation, and differentiation in hematopoietic cells. This compound exhibits significant research value primarily in the field of oncology, specifically for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most common molecular drivers and are associated with poor prognosis. The mechanism of action involves competitive binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K/Akt, leading to the induction of apoptosis and cell cycle arrest in FLT3-dependent leukemic cell lines . Research applications extend to investigating drug resistance mechanisms, evaluating combination therapies with other chemotherapeutic agents, and exploring the compound's efficacy in primary patient-derived xenograft models. Its high specificity makes it an essential pharmacological tool for dissecting the role of FLT3 signaling in leukemogenesis and for validating FLT3 as a therapeutic target in preclinical studies.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S.ClH/c1-13-9-17(26-23-13)19(25)22-20-16(10-21)15-7-8-24(12-18(15)27-20)11-14-5-3-2-4-6-14;/h2-6,9H,7-8,11-12H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDODFKIAUKAHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound's molecular formula is C26H24ClN3O3SC_{26}H_{24}ClN_{3}O_{3}S with a molecular weight of 494.01 g/mol. Its structure includes a thieno[2,3-c]pyridine core and an isoxazole moiety, which are known to impart various biological activities.

PropertyValue
Molecular FormulaC26H24ClN3O3S
Molecular Weight494.01 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the thieno-pyridine and isoxazole frameworks. The synthetic route often emphasizes the formation of key intermediates that contribute to the final structure's biological efficacy.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown promising results in various assays measuring its ability to scavenge free radicals. For example, it demonstrated effective inhibition in DPPH and ORAC assays, indicating its potential as a protective agent against oxidative stress.
  • Antiproliferative Effects : Studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the disruption of cell cycle progression or induction of apoptosis in malignant cells.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory enzymes such as COX and LOX. In vitro studies have shown significant reductions in inflammatory markers in activated macrophages.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection against excitotoxicity, potentially benefiting conditions like Alzheimer's disease.

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant potential of various derivatives, this compound was found to exhibit superior radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Cancer Cell Line Testing

In vitro tests on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights: Substituents in Regions A and B (identified via NMR) dictate binding specificity. The benzyl group enhances hydrophobic interactions, while the cyano group stabilizes hydrogen bonding .
  • Synthetic Optimization : The SHELX-refined crystal structure provides a blueprint for designing derivatives with improved solubility or target affinity .
  • Lumping Limitations : While lumping streamlines reaction modeling, it overlooks substituent-specific behaviors, necessitating hybrid approaches for accurate pharmacokinetic predictions .

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